Cas no 306754-19-8 (3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)

3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide
- (E)-3-(4-chlorophenyl)-N-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-chlorophenyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
- 1H-Pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-, 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide
- 306754-19-8
- BIM-0033433.P001
- Z57453838
- 5-(4-CL-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-ISOPROPYL-BENZYLIDENE)-HYDRAZIDE
- AKOS001342149
- (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-chlorophenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
- F1092-0828
-
- インチ: 1S/C20H19ClN4O/c1-13(2)15-5-3-14(4-6-15)12-22-25-20(26)19-11-18(23-24-19)16-7-9-17(21)10-8-16/h3-13H,1-2H3,(H,23,24)(H,25,26)
- InChIKey: GSWXPXRLNHOHBZ-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=CC=C(Cl)C=C2)=CC(C(NN=CC2=CC=C(C(C)C)C=C2)=O)=N1
計算された属性
- せいみつぶんしりょう: 366.1247389g/mol
- どういたいしつりょう: 366.1247389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 70.1Ų
3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1092-0828-20mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 20mg |
$99.0 | 2023-08-13 | |
Life Chemicals | F1092-0828-2μmol |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
Life Chemicals | F1092-0828-15mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 15mg |
$89.0 | 2023-08-13 | |
Life Chemicals | F1092-0828-40mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 40mg |
$140.0 | 2023-08-13 | |
Life Chemicals | F1092-0828-1mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F1092-0828-3mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
Life Chemicals | F1092-0828-10mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F1092-0828-2mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
A2B Chem LLC | BA63406-50mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F1092-0828-5mg |
3-(4-chlorophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide |
306754-19-8 | 90%+ | 5mg |
$69.0 | 2023-08-13 |
3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazideに関する追加情報
Introduction to 3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide (CAS No. 306754-19-8)
3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide, identified by the CAS number 306754-19-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, characterized by its intricate molecular structure, which includes a pyrazole core fused with hydrazide and benzylidene functionalities. The presence of a 4-chlorophenyl group and a propan-2-yl substituent further enhances its chemical complexity, making it a promising candidate for various biochemical and pharmacological investigations.
The structural features of 3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide contribute to its unique reactivity and potential biological activity. The pyrazole ring is known for its role in many bioactive molecules, often serving as a scaffold for drugs targeting inflammatory diseases, infectious agents, and even cancer. The hydrazide moiety, on the other hand, is frequently employed in medicinal chemistry due to its ability to form stable bonds with various biological targets, including enzymes and receptors. The benzylidene group introduces additional electronic properties that can modulate the compound's interactions with biological systems.
Recent advancements in drug discovery have highlighted the importance of multivariate functional groups in enhancing the efficacy and selectivity of therapeutic agents. In this context, 3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide stands out as a compound with a rich chemical profile that could be leveraged for developing novel treatments. The 4-chlorophenyl substituent, for instance, is known to influence electronic properties and metabolic stability, while the propan-2-yl group can enhance solubility and bioavailability. These features make the compound an attractive candidate for further exploration in preclinical studies.
The synthesis of 3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the hydrazide group at the 5-position of the pyrazole ring is particularly critical, as it determines the compound's reactivity and potential biological effects. Modern synthetic methodologies have enabled chemists to achieve high yields and purity levels, facilitating its use in downstream applications such as pharmacological screening.
In terms of biological activity, preliminary studies on derivatives of this class have shown promising results in various disease models. The pyrazole scaffold has been associated with anti-inflammatory, antiviral, and anticancer properties, while the hydrazide group can interact with biological targets in multiple ways. For instance, it can form covalent bonds with certain enzymes or act as a hydrogen bond acceptor/acceptor in protein-ligand interactions. The 3-(4-chlorophenyl) moiety may also contribute to selective binding by modulating electronic distributions around the active site.
The integration of computational chemistry has further accelerated the investigation of 3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide into drug discovery pipelines. Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and potential side effects before conducting expensive wet-lab experiments. This approach not only saves time but also enhances the likelihood of identifying lead compounds that can progress to clinical trials. Recent publications have demonstrated successful applications of such methodologies in optimizing heterocyclic derivatives for therapeutic use.
One particularly intriguing aspect of this compound is its potential role in modulating immune responses. Pyrazole derivatives have been extensively studied for their immunomodulatory effects, particularly in conditions involving chronic inflammation or autoimmunity. The presence of both hydrazide and benzylidene groups suggests that 3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide could interact with immune cells or signaling pathways in ways that could be therapeutically beneficial. Further research is warranted to explore these possibilities.
Another area of interest is the compound's potential application in treating neurological disorders. Pyrazole-based compounds have shown promise in models of neurodegeneration and cognitive impairment due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. The specific structural features of 3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide, particularly the hydrazide moiety, may enhance its suitability for such applications compared to simpler analogs.
The chemical stability and shelf-life of 3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide are also important considerations for its practical use in research and development settings. Factors such as storage conditions, pH sensitivity, and degradation pathways must be carefully evaluated to ensure consistent performance throughout experimental procedures. Advances in chemical formulation have provided innovative solutions for stabilizing sensitive compounds like this one.
In conclusion,3-(4-chlorophenyl)-N'-(1E)-4-(propan -2 - yl ) phen ylmethyl idene - 1 H - py ra z ole - 5 - car bo hy d ra z ide (CAS No . 30675 4 - 19 - 8 ) represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and potential biological activities . Its structural features make it an attractive candidate for further investigation into therapeutic applications across multiple disease areas . As research continues , this compound is likely to play an increasingly important role in shaping future drug development strategies .
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